1,4-Dibromo-2,3-diphenyl-2-butene
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Overview
Description
1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene is an organic compound that features a butene backbone with bromine atoms attached at the 1 and 4 positions, and benzene rings attached at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene typically involves the bromination of butene derivatives. One common method involves the addition of bromine to butadiene in the presence of a solvent like dichloromethane, followed by purification through distillation or crystallization . The reaction is usually carried out at low temperatures to control the addition of bromine and to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where butadiene is reacted with bromine in a controlled environment. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, yielding the desired dibromo compound .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding diols or reduced to form alkenes.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium amide or thiourea for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted butenes, while oxidation reactions can produce diols .
Scientific Research Applications
1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of intermediates for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and a double bond. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromobut-2-ene: A simpler compound with similar reactivity but without the benzene rings.
3,4-Dibromobut-1-ene: Another dibromo butene derivative with different substitution patterns
Uniqueness
The aromatic rings can participate in additional types of reactions, such as electrophilic aromatic substitution, making this compound more versatile compared to simpler dibromo butenes .
Properties
CAS No. |
7781-70-6 |
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Molecular Formula |
C16H14Br2 |
Molecular Weight |
366.09 g/mol |
IUPAC Name |
(1,4-dibromo-3-phenylbut-2-en-2-yl)benzene |
InChI |
InChI=1S/C16H14Br2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
LHQCGRPIRYILLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(CBr)C2=CC=CC=C2)CBr |
Origin of Product |
United States |
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